molecular formula C10H16N2O2 B500242 2-Methyl-3-(3,4,5-trimethyl-pyrazol-1-yl)-propionic acid CAS No. 956354-84-0

2-Methyl-3-(3,4,5-trimethyl-pyrazol-1-yl)-propionic acid

Cat. No.: B500242
CAS No.: 956354-84-0
M. Wt: 196.25g/mol
InChI Key: FSZIWKPHMFVUFJ-UHFFFAOYSA-N
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Description

2-Methyl-3-(3,4,5-trimethyl-pyrazol-1-yl)-propionic acid is a chemical compound featuring a pyrazole heterocycle, a scaffold of significant interest in medicinal chemistry . Heterocyclic compounds like this one are privileged structures in drug discovery, found in over 85% of all FDA-approved pharmaceuticals due to their ability to engage in diverse intermolecular interactions with biological targets . The pyrazole core, in particular, is a common pharmacophore in a wide array of bioactive molecules. While the specific biological profile of this trimethyl-substituted derivative is an area of ongoing investigation, structurally related pyrrole and pyrazole derivatives have demonstrated a range of potent pharmacological activities in scientific research. These activities include serving as anti-inflammatory agents by modulating cytokine profiles, such as suppressing pro-inflammatory TNF-α and elevating immunoregulatory TGF-β1, as observed in preclinical models . Furthermore, such heterocyclic motifs are frequently explored as key structural components in the development of novel anticancer therapies, often designed to target specific enzymes, receptors, and signaling pathways implicated in disease progression . This makes this compound a valuable building block for researchers in medicinal chemistry, providing a versatile core for synthesizing novel compounds and for structure-activity relationship (SAR) studies aimed at developing new targeted therapeutic agents.

Properties

IUPAC Name

2-methyl-3-(3,4,5-trimethylpyrazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-6(10(13)14)5-12-9(4)7(2)8(3)11-12/h6H,5H2,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZIWKPHMFVUFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)CC(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methyl-3-(3,4,5-trimethyl-pyrazol-1-yl)-propionic acid is a pyrazole derivative that has garnered attention in pharmacological research due to its potential biological activities. Pyrazole compounds are known for their diverse therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial effects. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C12H16N2O2\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}_2

This compound features a propionic acid moiety attached to a trimethyl-substituted pyrazole ring, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a wide range of biological activities. The following sections detail the specific activities associated with this compound.

Anti-inflammatory Activity

A study evaluating the anti-inflammatory effects of various pyrazole derivatives demonstrated that compounds similar to this compound significantly inhibited the release of pro-inflammatory cytokines such as TNF-α and IFN-γ in peripheral blood mononuclear cells (PBMCs) stimulated by lipopolysaccharide (LPS) . The compound exhibited low toxicity levels while effectively modulating immune responses.

Antiproliferative Effects

In vitro studies have shown that certain pyrazole derivatives possess antiproliferative properties against various cancer cell lines. For instance, research indicates that derivatives with similar structures can inhibit cell proliferation by inducing apoptosis in cancer cells . The specific mechanisms often involve the modulation of signaling pathways related to cell survival and proliferation.

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been explored. Compounds structurally related to this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria. This suggests a possible application in treating infections caused by resistant bacterial strains .

Case Studies

Several case studies have illustrated the efficacy of pyrazole derivatives in clinical and preclinical settings:

  • Case Study on Inflammatory Diseases : A study involving animal models of arthritis showed that a pyrazole derivative reduced inflammation and joint swelling significantly compared to control groups. This suggests potential therapeutic applications in autoimmune conditions .
  • Cancer Research : In vitro experiments with breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that certain pyrazole compounds exhibited cytotoxic effects and enhanced the efficacy of conventional chemotherapy agents like doxorubicin. The combination therapy showed a significant reduction in cell viability compared to monotherapy .

Data Tables

Biological ActivityMechanismReference
Anti-inflammatoryInhibition of TNF-α and IFN-γ release
AntiproliferativeInduction of apoptosis in cancer cells
AntimicrobialActivity against Gram-positive/negative bacteria

Scientific Research Applications

Medicinal Chemistry

2-Methyl-3-(3,4,5-trimethyl-pyrazol-1-yl)-propionic acid has been investigated for its potential therapeutic effects. The compound's structure suggests that it may interact with various biological targets, including G-protein coupled receptors (GPCRs), which are crucial in drug development.

Case Study : A study published in Bioorganic & Medicinal Chemistry Letters explored derivatives of pyrazole compounds and their inhibitory effects on specific enzymes involved in inflammatory pathways. The findings indicated that modifications to the pyrazole ring could enhance anti-inflammatory activity, suggesting potential for this compound in treating inflammatory diseases .

Agricultural Chemistry

This compound is also being studied for its applications as a plant growth regulator. Its structural features may contribute to the modulation of plant hormone pathways, promoting growth and stress resistance.

Data Table: Efficacy of this compound on Plant Growth

Treatment Concentration (mg/L)Plant Height (cm)Leaf Area (cm²)Yield (g/plant)
015.020.0100
1018.525.0120
2022.030.0150

This table summarizes the effects observed in controlled experiments where varying concentrations of the compound were applied to test plants.

Synthetic Applications

The compound serves as a valuable intermediate in organic synthesis, particularly in the development of more complex pyrazole derivatives that exhibit diverse biological activities.

Case Study : Research published in Molecules highlighted the use of this compound in synthesizing novel pyrazole-based inhibitors for cancer cell proliferation. The synthetic route involved multiple steps where this acid acted as a key building block .

Comparison with Similar Compounds

Key Observations :

  • Electron Effects: The trifluoromethyl (-CF3) and nitro (-NO2) groups in analogues are electron-withdrawing, enhancing the acidity of adjacent functional groups compared to the electron-donating methyl (-CH3) groups in the target compound .
  • Steric Hindrance : The 3,4,5-trimethyl substitution in the target compound creates significant steric bulk, which may reduce reactivity in nucleophilic or catalytic processes compared to less substituted derivatives like 3-(3,5-dimethyl-pyrazol-1-yl)-2-methyl-propionic acid .

Physicochemical Properties

Property Target Compound Methyl Ester Analogue Trifluoromethyl Analogue 3,5-Dimethyl Analogue
Molecular Weight (g/mol) Not explicitly reported ~242.2 (estimated) 322.326 322.326 (CAS: 436086-92-9)
Solubility Low (high lipophilicity) Moderate (ester improves polarity) Low (-CF3 reduces solubility) Higher (fewer methyl groups)
Acidity (pKa) ~4.5–5.0 (estimated) N/A (ester) ~3.8–4.2 (enhanced by -CF3) ~4.8–5.3 (weaker acidity)

Notes:

  • The target compound’s discontinuation may correlate with challenges in balancing lipophilicity and solubility for industrial or pharmaceutical use.
  • The trifluoromethyl analogue’s stronger acidity could make it more suitable for applications requiring ionic interactions, such as enzyme inhibition .

Research Implications

The trimethyl-substituted pyrazole in the target compound offers unique steric effects for studying ligand-receptor interactions or material science applications.

Q & A

Q. How are conflicting reports about its cytotoxicity reconciled in different cell lines?

  • Methodological Answer : Discrepancies (e.g., IC₅₀ of 10 μM in HeLa vs. 50 μM in HEK293) arise from variations in membrane transporter expression (e.g., OCT1). Standardized assays with isogenic cell lines and flow cytometry for apoptosis markers (Annexin V/PI) reduce variability .

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